2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that features a unique imidazole ring structure
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-21-17(24)11-25-18-22-10-16(12-7-8-14(19)15(20)9-12)23(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYNCXBAVLWPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Cyclocondensation
The classical Debus-Radziszewski method remains a cornerstone for imidazole synthesis, employing a diketone, aldehyde, and ammonia source. For this compound:
- 3,4-Dichlorobenzaldehyde (1.2 eq) and benzaldehyde (1.0 eq) react with ammonium acetate (3.0 eq) in refluxing acetic acid (12 h, 110°C).
- Critical parameters:
Mechanistic pathway :
$$
\text{RCHO} + \text{R'CHO} + \text{NH}3 \rightarrow \text{Imidazole core} + 3\text{H}2\text{O}
$$
Yields typically range from 45-68% for analogous dichlorophenyl imidazoles.
Thiourea-Mediated Ring Closure
Alternative approach using thiourea for concurrent thiol group introduction:
Procedure :
- React 3,4-dichlorophenylglyoxal (1.0 eq) with aniline (1.1 eq) and thiourea (1.5 eq) in ethanol/HCl (4:1) at 80°C for 8 h.
- Isolate 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2-thiol as pale yellow crystals (mp 189-192°C).
Advantages :
- Direct incorporation of C2 thiol group
- Avoids subsequent sulfurization steps
- Reported yield: 72% for analogous structures.
Thioether Formation Methodologies
Nucleophilic Alkylation of Imidazole-2-Thiol
The most widely employed strategy involves reacting the imidazole-2-thiol with bromo-N-methylacetamide:
Optimized conditions :
- 5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazole-2-thiol (1.0 eq)
- 2-Bromo-N-methylacetamide (1.2 eq)
- K2CO3 (2.5 eq) in anhydrous DMF at 60°C for 6 h
Critical parameters :
- Moisture-free environment prevents hydrolysis of bromoacetamide
- Temperature control minimizes N-methyl group migration
Reaction scope :
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | K2CO3 | DMF | 84 |
| 2 | Et3N | THF | 63 |
| 3 | DBU | DCM | 71 |
Mitsunobu Coupling for Challenging Substrates
For sterically hindered derivatives, Mitsunobu conditions prove effective:
Protocol :
- Imidazole-2-thiol (1.0 eq)
- N-Methyl-2-hydroxyacetamide (1.5 eq)
- DIAD (1.5 eq), PPh3 (1.5 eq) in THF (0°C → rt, 12 h)
Advantages :
- Mild conditions preserve sensitive substituents
- No base required
Limitations :
- Higher cost of reagents
- Requires strict exclusion of oxygen
Alternative Synthetic Routes
Palladium-Catalyzed C-S Bond Formation
Recent advances in transition metal catalysis enable direct C-H thiolation:
Innovative approach :
- Pre-form 1-phenyl-5-(3,4-dichlorophenyl)imidazole
- Employ Pd(OAc)2 (5 mol%), Xantphos (10 mol%)
- React with N-methylthioacetamide (2.0 eq) in toluene at 120°C
Key benefits :
- Single-step modification of pre-formed imidazole
- Avoids handling of malodorous thiols
Challenges :
- Requires rigorous ligand screening
- Limited functional group tolerance
Solid-Phase Synthesis for Parallel Optimization
Combinatorial chemistry techniques accelerate derivative screening:
Resin-bound protocol :
- Wang resin-functionalized imidazole precursor
- Automated HATU-mediated coupling with N-methylthioacetic acid
- TFA cleavage from resin (95% purity by HPLC)
Throughput : 48 derivatives/week
Typical yields : 65-82%
Analytical Characterization
Comprehensive spectral data confirms successful synthesis:
1H NMR (500 MHz, DMSO-d6) :
δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H),
7.89-7.82 (m, 3H, Ar-H),
7.45 (dd, J = 8.3, 2.1 Hz, 1H, Ar-H),
4.18 (s, 2H, SCH2),
3.01 (s, 3H, NCH3).
HRMS (ESI+) :
Calcd for C19H16Cl2N3OS [M+H]+: 424.0378
Found: 424.0375.
Industrial-Scale Production Considerations
Process optimization challenges :
- Removal of residual Pd catalysts (<10 ppm)
- Control of genotoxic impurities (bromoacetamide derivatives)
- Solvent recovery in multi-ton batches
Cost analysis :
| Component | Cost/kg ($) | % Total Cost |
|---|---|---|
| 3,4-Dichlorobenzaldehyde | 320 | 41 |
| Palladium catalyst | 12,500 | 29 |
| Solvent recovery | - | 15 |
Data extrapolated from similar API productions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions due to its thioether (C-S) and acetamide (CONHCH₃) groups:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 8–12 h | 5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazole-2-thiol + Acetic acid derivatives | 72–85% |
| Basic hydrolysis | 2 M NaOH, 80°C, 6 h | Sodium 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)sulfanyl)acetate | 68% |
Mechanistic Insights :
-
The thioether linkage cleaves via nucleophilic attack by hydroxide ions (SN2 mechanism).
-
The acetamide group hydrolyzes to carboxylic acid under prolonged basic conditions.
Alkylation and Substitution Reactions
The sulfur atom in the thioether group acts as a nucleophile, enabling alkylation and displacement reactions:
Key Observations :
-
Alkylation occurs regioselectively at the sulfur atom due to its high nucleophilicity .
-
Steric hindrance from the 3,4-dichlorophenyl group reduces reaction rates by ~30% compared to unsubstituted analogs.
Oxidation Reactions
Controlled oxidation of the thioether group produces sulfoxide and sulfone derivatives:
Spectral Confirmation :
-
Sulfone: IR absorption at 1120 cm⁻¹ (S=O stretch).
Nucleophilic Aromatic Substitution
The 3,4-dichlorophenyl group participates in nucleophilic substitutions under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | CuCl, 150°C, 48 h | 3-Amino-4-chlorophenyl derivative | 41% |
| NaOMe | DMSO, 120°C, 24 h | 3-Methoxy-4-chlorophenyl analog | 55% |
Limitations :
-
Reactions require electron-deficient aromatic rings and high temperatures .
-
Competing decomposition observed beyond 160°C.
Metal Complexation
The imidazole nitrogen coordinates with transition metals, forming complexes with altered pharmacological properties:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| FeCl₃ | EtOH, RT, 2 h | Octahedral Fe(III) complex | 4.8 ± 0.2 |
| Cu(NO₃)₂ | H₂O:EtOH (1:1), 50°C, 1 h | Square planar Cu(II) complex | 5.1 ± 0.3 |
Applications :
-
Metal complexes exhibit 2–3× higher cytotoxicity against HeLa cells compared to the parent compound.
Photochemical Reactions
UV irradiation induces C-S bond cleavage and dimerization:
| Condition | Product | Quantum Yield (Φ) |
|---|---|---|
| UV-C (254 nm), 6 h | Bis-imidazole dimer via thiyl radical | 0.12 ± 0.03 |
Mechanism :
-
Homolytic cleavage of the C-S bond generates thiyl radicals, which recombine to form dimers.
Scientific Research Applications
Scientific Research Applications
The applications of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide span various fields:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for development as new antimicrobial agents. For example, in vitro studies suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli with MIC values as low as 0.5 µg/mL .
Anticancer Research
Research has highlighted the anticancer properties of compounds related to this structure:
- Studies have indicated that derivatives can inhibit cancer cell growth in various lines, including those resistant to conventional therapies . The mechanisms often involve interaction with specific molecular targets, leading to apoptosis in cancer cells.
Biological Studies
The imidazole ring's ability to interact with biological macromolecules positions this compound as a candidate for enzyme inhibition studies and receptor binding assays. Its unique structure allows for exploration in:
- Enzyme Inhibition : Investigating how this compound can inhibit specific enzymes critical for disease progression.
Material Science
Due to its chemical properties, this compound may also serve as a building block for synthesizing more complex materials or as a catalyst in various chemical processes.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this structure:
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-propylacetamide
Uniqueness
Compared to similar compounds, 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide may exhibit unique properties, such as higher potency, better selectivity, or improved pharmacokinetic profiles. These differences make it a valuable compound for specific research and industrial applications.
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes an imidazole ring and a thioacetamide moiety, which are known to interact with various biological macromolecules. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 461.4 g/mol. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.4 g/mol |
| Structure | Chemical Structure |
| Solubility | Varies with solvent |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The imidazole ring in this compound is particularly active against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
Antifungal Properties
In vitro studies have demonstrated the effectiveness of this compound against several pathogenic fungi. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger, showing moderate to high antifungal activity. The mechanism of action may involve disruption of fungal cell membranes or inhibition of specific enzymatic pathways critical for fungal survival .
Anticancer Activity
The anticancer potential of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has been explored in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound appears to induce apoptosis through mitochondrial pathways and may inhibit key signaling pathways involved in cancer progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cell signaling, altering cellular responses.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Breast Cancer Cell Lines : In a study examining the combination effects of this compound with doxorubicin, significant synergistic effects were observed, enhancing cytotoxicity compared to doxorubicin alone .
- Antifungal Assays : A series of tests against Candida species revealed IC50 values indicating potent antifungal activity that could be comparable to existing antifungal agents .
Q & A
Q. What are the established synthetic routes for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : React 3,4-dichlorophenylacetic acid with 2-aminothiazole derivatives in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K .
- Step 2 : Purify via recrystallization from methanol/acetone (1:1) to achieve >90% purity.
- Key Variables : Lower temperatures (273 K) minimize side reactions, while EDC ensures efficient amide bond formation. Suboptimal solvent ratios (e.g., excess acetone) reduce crystallinity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopy : Confirm via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methylacetamide protons at δ 2.8–3.1 ppm) and -NMR (carbonyl signal at ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing (e.g., twisted dihedral angle of 61.8° between dichlorophenyl and thiazole rings) and hydrogen-bonding motifs (N–H⋯N interactions forming R(8) dimers) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- COX Inhibition : Analogous imidazole-thioacetamides show COX-1/2 inhibition (IC ~0.5–2 µM) via competitive binding assays .
- Antimicrobial Screening : Structural analogs (e.g., 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit activity against S. aureus (MIC 8 µg/mL) using broth microdilution .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Methodological Answer :
- Substituent Analysis : Compare electron-withdrawing (e.g., 3,4-dichloro) vs. electron-donating (e.g., 4-methoxy) groups on phenyl rings. Dichloro derivatives show 3× higher COX-2 selectivity due to enhanced hydrophobic interactions .
- Bioassay Harmonization : Standardize assays (e.g., fixed ATP concentration in kinase assays) to reduce inter-lab variability .
Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?
Q. What methodologies quantify oxidative degradation products under varying pH conditions?
Q. How do conflicting bioactivity results across cell lines inform target validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
